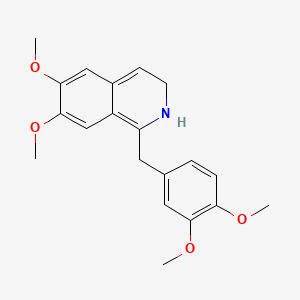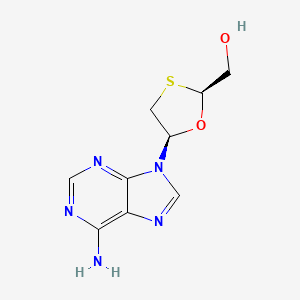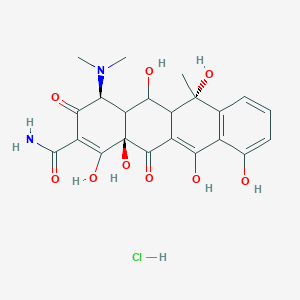
Hexyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in nature, contributing to the aromas of fruits and flowers. This compound is a colorless liquid with a fruity odor, making it a valuable component in the flavor and fragrance industry.
Méthodes De Préparation
Hexyl 2-ethylbutanoate can be synthesized through the esterification of hexanol with 2-ethylbutanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:
Hexanol+2-ethylbutanoic acid→Hexyl 2-ethylbutanoate+Water
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for commercial applications.
Analyse Des Réactions Chimiques
Hexyl 2-ethylbutanoate, like other esters, undergoes several types of chemical reactions:
-
Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield hexanol and 2-ethylbutanoic acid. Acidic hydrolysis involves protonation of the ester, followed by nucleophilic attack by water, while basic hydrolysis (saponification) involves nucleophilic attack by hydroxide ions.
-
Reduction: : Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4). This compound can be reduced to hexanol and 2-ethylbutanol.
-
Transesterification: : This reaction involves the exchange of the alkoxy group of an ester with another alcohol. This compound can undergo transesterification with methanol to produce methyl 2-ethylbutanoate and hexanol.
Applications De Recherche Scientifique
Hexyl 2-ethylbutanoate has several applications in scientific research and industry:
-
Flavor and Fragrance Industry: : Due to its fruity odor, this compound is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
-
Chemical Synthesis: : It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of more complex esters and alcohols.
-
Biological Studies: : this compound is used in studies related to olfaction and the sensory properties of esters. It helps in understanding the molecular mechanisms of smell and taste.
Mécanisme D'action
The mechanism of action of hexyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the ester molecules bind to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Hexyl 2-ethylbutanoate can be compared with other esters such as:
-
Hexyl acetate: : Another ester with a fruity odor, commonly used in flavor and fragrance applications.
-
Ethyl butanoate: : Known for its pineapple-like aroma, used in food flavoring and perfumes.
-
Methyl butanoate: : Has an apple-like fragrance and is used in similar applications as this compound.
This compound is unique due to its specific combination of hexanol and 2-ethylbutanoic acid, which imparts a distinct fruity odor that differentiates it from other esters.
Propriétés
Numéro CAS |
79868-50-1 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
hexyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
SXIUQXQCWYCRQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


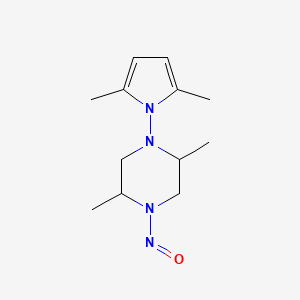

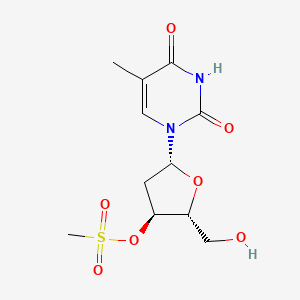



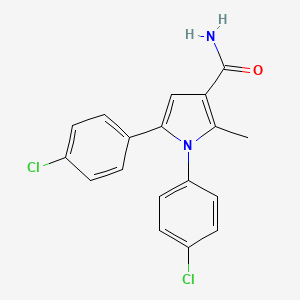

![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)

